molecular formula C16H18BrNO5 B1390986 Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate CAS No. 1160474-41-8

Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate

Cat. No. B1390986
CAS RN: 1160474-41-8
M. Wt: 384.22 g/mol
InChI Key: MBRIJPVDNOEXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate is a chemical compound with the CAS Number: 1160474-41-8. It has a molecular weight of 384.23 and its IUPAC name is ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C16H18BrNO5 . The structure includes a benzofuran ring, which is a fused aromatic ring system combining benzene and furan . It also contains a bromine atom, an ethyl ester group, and a tert-butoxycarbonyl (Boc) protected amino group .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 128 - 130°C .

Scientific Research Applications

Synthesis of Dipeptides

Compounds with tert-butoxycarbonyl-protected amino acids, like the one , have been used in the synthesis of dipeptides . These compounds can serve as starting materials in dipeptide synthesis with commonly used coupling reagents .

Use in Peptide Chemistry

The tert-butoxycarbonyl (Boc) group is often used in peptide chemistry to protect the N-terminus of amino acids and prevent unwanted reactions . This suggests that our compound could potentially be used in similar applications.

Synthesis of Indole Derivatives

Indole derivatives are important in medicinal chemistry due to their biological activity. The synthesis of indole derivatives often involves compounds with similar structures to our compound .

Synthesis of Benzofuran Derivatives

Benzofuran derivatives have various applications in medicinal chemistry and materials science. The synthesis of these derivatives can involve compounds like ours .

Use in Organic Synthesis

The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis as a protecting group for amines, preventing them from reacting until the desired time . This suggests that our compound could be used in a variety of organic synthesis applications.

Use in Ionic Liquids

Ionic liquids have a wide range of applications, from green chemistry to materials science. Compounds with tert-butoxycarbonyl-protected amino acids, like our compound, have been used to prepare room-temperature ionic liquids .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which the compound is used, such as the type of biological or chemical system and the presence of other reactants .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its reactivity and potential applications. It could be used as a building block in the synthesis of more complex molecules, or its biological activity could be investigated .

properties

IUPAC Name

ethyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO5/c1-5-21-14(19)13-12(18-15(20)23-16(2,3)4)10-8-9(17)6-7-11(10)22-13/h6-8H,5H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRIJPVDNOEXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
Reactant of Route 5
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate
Reactant of Route 6
Ethyl 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.